molecular formula C13H17BrFN B1517586 4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene CAS No. 1019568-30-9

4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene

Cat. No. B1517586
M. Wt: 286.18 g/mol
InChI Key: MMKZQIJUUVSQAS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis

4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene can be an essential intermediate in organic synthesis. For example, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene are valuable precursors for organometallic nucleophilic reagents, which are crucial in creating complex organic molecules. A study by Gail and Coenen (1994) discussed a one-step preparation of such synthons via nucleophilic exchange, highlighting the compound's role in facilitating diverse organic transformations (Gail & Coenen, 1994).

Material Science

In material science, derivatives of bromo-fluorobenzenes, such as 4-bromo-2-fluoromethoxybenzene (BFMB), have been studied as novel bi-functional electrolyte additives for lithium-ion batteries. Research by Zhang Qian-y (2014) demonstrated that BFMB could electrochemically polymerize to form a protective polymer film on the battery's electrode, enhancing its thermal stability and safety without compromising performance (Zhang Qian-y, 2014).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound and the available research on it. For a specific compound like “4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical engineer. They might be able to provide more specific information or guide you to the appropriate resources.


properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h6-8,12,16H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKZQIJUUVSQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651437
Record name N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene

CAS RN

1019568-30-9
Record name N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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